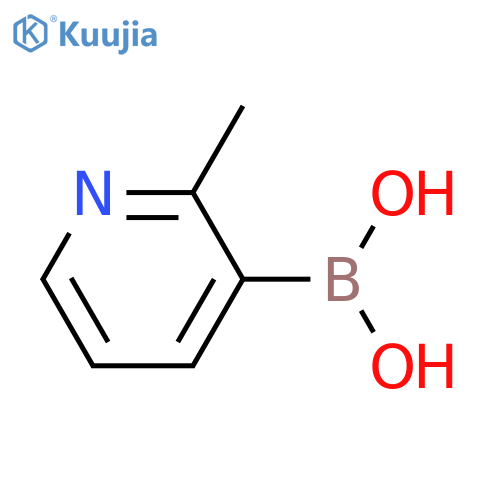Cas no 899436-71-6 ((2-methylpyridin-3-yl)boronic acid)

899436-71-6 structure
商品名:(2-methylpyridin-3-yl)boronic acid
(2-methylpyridin-3-yl)boronic acid 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-3-pyridinylboronic acid
- (2-methylpyridin-3-yl)boronic acid
- 2-methylpyridin-3-ylboronic acid
- 2-Methylpyridine-3-boronic acid
- B-(2-Methyl-3-pyridinyl)boronic acid (ACI)
- Boronic acid, (2-methyl-3-pyridinyl)- (9CI)
- (2-Methyl-3-pyridyl)boronic acid
- 2-methyl-3-pyridineboronic acid
- (2-methyl-3-pyridinyl)boronic acid
- 2-METHYLPYRIDINE-3-BORONICACID
- J-509963
- NS00015776
- Boronic acid, (2-methyl-3-pyridinyl)-
- 2-Methylpyridine-3-boronic acid, AldrichCPR
- EN300-316427
- MFCD07368825
- 899436-71-6
- DB-024916
- DTXSID80602581
- 3-Borono-2-methylpyridine
- SY013012
- 2-methylpyridin-3-yl-3-boronic acid
- AS-39095
- 2-Methyl-pyridine 3-boronic acid
- BCP09724
- 2-Methyl-3-pyridinylboronic acid(Lithium salt)
- TWKMYNQPIICYNV-UHFFFAOYSA-N
- AKOS005266167
- 2-Picoline-3-boronic acid
- SCHEMBL586439
- CS-0136071
- (2-methylpyridin-3-yl)boronicacid
-
- MDL: MFCD07368825
- インチ: 1S/C6H8BNO2/c1-5-6(7(9)10)3-2-4-8-5/h2-4,9-10H,1H3
- InChIKey: TWKMYNQPIICYNV-UHFFFAOYSA-N
- ほほえんだ: OB(C1C(C)=NC=CC=1)O
計算された属性
- せいみつぶんしりょう: 137.0648087g/mol
- どういたいしつりょう: 137.0648087g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.4Ų
(2-methylpyridin-3-yl)boronic acid セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: 22-41-37/38
- セキュリティの説明: 26-39
-
危険物標識:


- 危険レベル:IRRITANT
(2-methylpyridin-3-yl)boronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D523558-1g |
(2-Methylpyridin-3-yl)boronic acid |
899436-71-6 | 97% | 1g |
$180 | 2024-05-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206711-1g |
(2-Methylpyridin-3-yl)boronic acid |
899436-71-6 | 98% | 1g |
¥503.00 | 2024-04-26 | |
| Enamine | EN300-316427-5g |
(2-methylpyridin-3-yl)boronic acid |
899436-71-6 | 5g |
$1240.0 | 2023-09-05 | ||
| Alichem | A020006046-5g |
2-Methyl-3-pyridinylboronic acid |
899436-71-6 | 98% | 5g |
$529.69 | 2023-08-31 | |
| Chemenu | CM135366-1g |
2-Methylpyridin-3-ylboronic acid |
899436-71-6 | 95%+ | 1g |
$136 | 2023-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206711-25g |
(2-Methylpyridin-3-yl)boronic acid |
899436-71-6 | 98% | 25g |
¥7968.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206711-5g |
(2-Methylpyridin-3-yl)boronic acid |
899436-71-6 | 98% | 5g |
¥1992.00 | 2024-04-26 | |
| Enamine | EN300-316427-0.25g |
(2-methylpyridin-3-yl)boronic acid |
899436-71-6 | 95.0% | 0.25g |
$393.0 | 2025-03-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0164-100MG |
(2-methylpyridin-3-yl)boronic acid |
899436-71-6 | 95% | 100MG |
¥ 297.00 | 2023-04-13 | |
| abcr | AB248446-1g |
2-Methylpyridine-3-boronic acid, 95%; . |
899436-71-6 | 95% | 1g |
€137.00 | 2025-02-14 |
(2-methylpyridin-3-yl)boronic acid 関連文献
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
899436-71-6 ((2-methylpyridin-3-yl)boronic acid) 関連製品
- 659742-21-9((6-methylpyridin-3-yl)boronic acid)
- 693774-55-9(2,6-Dimethylpyridin-3-ylboronic acid)
- 1072952-30-7((6-methyl-3-pyridyl)boronic acid;hydrate)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:899436-71-6)(2-methylpyridin-3-yl)boronic acid

清らかである:99%
はかる:5g
価格 ($):204.0
atkchemica
(CAS:899436-71-6)(2-methylpyridin-3-yl)boronic acid

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ